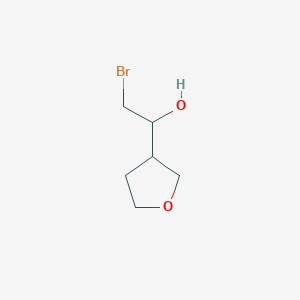

2-Bromo-1-(oxolan-3-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

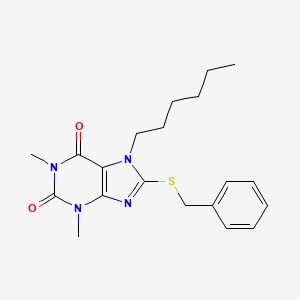

“2-Bromo-1-(oxolan-3-yl)ethanol” is an organic compound. It has a molecular formula of CHBrO and an average mass of 193.038 Da .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a one-pot strategy to synthesize alpha-Bromoketones from Secondary Alcohols using Ammonium Bromide and Oxone has been proposed . Another approach is retrosynthetic analysis, which is highly emphasized in organic chemistry courses .Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(oxolan-3-yl)ethanol” can be analyzed based on its molecular formula CHBrO . Further details about its structure can be found in various databases .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(oxolan-3-yl)ethanol” include a density of 1.6±0.1 g/cm³, boiling point of 253.6±30.0 °C at 760 mmHg, and a flash point of 107.2±24.6 °C .科学的研究の応用

Coordination Chemistry and Magnetic Properties

One study elaborates on the synthesis of 1D coordination polymers using a related structure, highlighting the influence of solvents on the magnetic properties of these materials. This research illustrates the potential of such compounds in developing materials with specific magnetic behaviors, useful in data storage and spintronics (Liu, Zhang, & Zhu, 2009).

Enantioselective Synthesis

Another application is found in the resolution of structurally similar compounds by enantioselective lipase-catalyzed reactions. This process highlights the compound's role in synthesizing enantiomerically pure substances, significant for the pharmaceutical industry in creating drugs with desired bioactivity and reduced side effects (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Renewable Energy and Solvents

Research into the dehydration of renewable alcohols to produce dioxolanes, compounds closely related to 2-Bromo-1-(oxolan-3-yl)ethanol, suggests applications in creating sustainable fuel additives and solvents. This aligns with the growing demand for green chemistry solutions and the reduction of reliance on fossil fuels (Harvey, Merriman, & Quintana, 2016).

特性

IUPAC Name |

2-bromo-1-(oxolan-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUBWZIYFWKBBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(oxolan-3-yl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

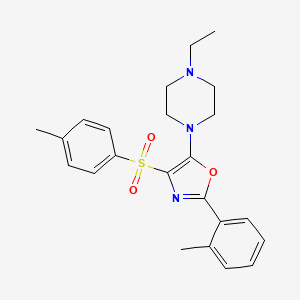

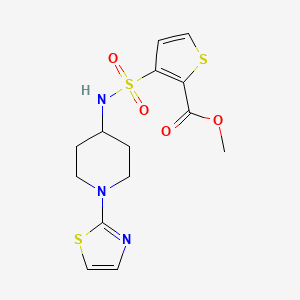

![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)-2-propenenitrile](/img/structure/B2966943.png)

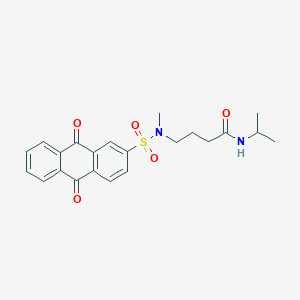

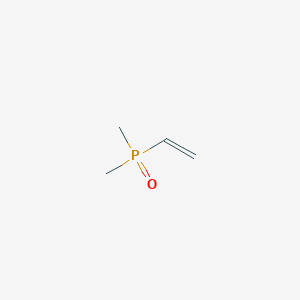

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2966950.png)

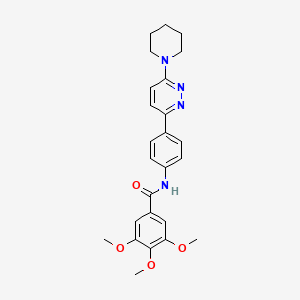

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966954.png)

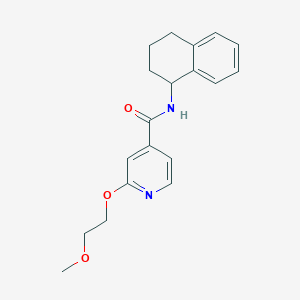

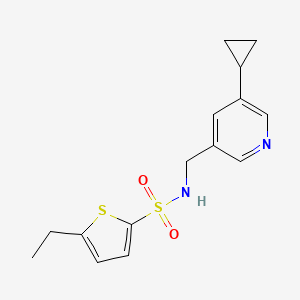

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2966959.png)

![(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride](/img/structure/B2966960.png)

![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)